molecular formula C16H18N2O4S2 B2593887 Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate CAS No. 338423-26-0

Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B2593887
CAS No.: 338423-26-0
M. Wt: 366.45
InChI Key: QTLGIJLXPFOPRI-UHFFFAOYSA-N
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Description

Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of methoxy and sulfanyl groups. Common reagents used in these reactions include methoxybenzene, sulfur-containing compounds, and ethyl acetate. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-methoxyphenyl)sulfanyl)acetate
  • Ethyl 2-((5-methoxy-2-pyrimidinyl)sulfanyl)acetate
  • Ethyl 2-((4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate

Uniqueness

Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its dual methoxy and sulfanyl substitutions on the pyrimidine ring make it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-4-22-14(19)10-23-16-17-9-13(21-3)15(18-16)24-12-7-5-11(20-2)6-8-12/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLGIJLXPFOPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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